molecular formula C9H13BrN2 B3141507 N-[(6-bromopyridin-2-yl)methyl]propan-2-amine CAS No. 478366-11-9

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Cat. No.: B3141507
CAS No.: 478366-11-9
M. Wt: 229.12 g/mol
InChI Key: PSRBLRVLHVFDIH-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) and Alkyl Amine Scaffolds in Modern Chemical and Biological Research

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and materials science. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a ligand for metal ions contribute to its prevalence in a vast array of functional molecules. The pyridine ring is a common feature in numerous pharmaceuticals, agrochemicals, and catalysts.

Similarly, alkyl amine moieties are fundamental functional groups in organic chemistry and are integral to the structure and function of many biologically active compounds. The nitrogen atom in an alkyl amine can act as a nucleophile, a base, and a point of attachment for various substituents, making it a versatile handle for molecular design and synthesis. The combination of a pyridine ring and an alkyl amine chain, as seen in N-[(6-bromopyridin-2-yl)methyl]propan-2-amine, creates a molecule with a rich chemical space ripe for exploration.

Significance of this compound as a Synthetic Building Block or Lead Compound

While extensive research specifically detailing the applications of this compound is still emerging, its structural components suggest significant potential as a synthetic building block. The presence of a bromine atom on the pyridine ring offers a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions are powerful tools for constructing complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

The secondary amine group, a propan-2-amine moiety, provides another point for chemical modification. It can undergo reactions like acylation, alkylation, and reductive amination to introduce diverse functional groups, thereby allowing for the generation of libraries of related compounds for screening in drug discovery and materials science applications.

Overview of Key Research Areas Pertaining to this compound

Based on the chemistry of its constituent parts, research involving this compound is likely to be focused on several key areas:

Medicinal Chemistry: The pyridine scaffold is a well-established pharmacophore. The bromo-substituted pyridine ring in this compound could be a starting point for the development of novel therapeutic agents. The alkyl amine side chain can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Coordination Chemistry and Catalysis: The ability of the nitrogen atoms in the pyridine ring and the amine chain to coordinate with metal ions makes this compound and its derivatives potential ligands for the development of new catalysts. A closely related compound, tris[(6-bromopyridin-2-yl)methyl]amine, has been synthesized and its crystal structure determined, indicating an interest in the coordination properties of such bromo-pyridyl-methyl-amine scaffolds. nih.govnih.gov The synthesis of this related tripod ligand involves intermediates such as (6-bromo-2-pyridyl)methanol, highlighting the synthetic accessibility of this class of compounds. nih.gov

Materials Science: Pyridine-containing molecules are utilized in the development of functional materials, including polymers, dyes, and sensors. The reactivity of the bromine atom and the amine group allows for the incorporation of this building block into larger molecular architectures with tailored electronic and photophysical properties.

While direct, in-depth research on this compound is not yet widely published, its commercial availability and the established importance of its structural motifs suggest that it is a compound with considerable untapped potential for future scientific investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(6-bromopyridin-2-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-7(2)11-6-8-4-3-5-9(10)12-8/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBLRVLHVFDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine

Retrosynthetic Analysis of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler starting materials. For this compound, two primary disconnections are evident:

C-N Bond Disconnection: The most straightforward disconnection is at the carbon-nitrogen bond of the secondary amine. This bond can be formed via nucleophilic substitution or reductive amination. This approach identifies isopropylamine (B41738) and a functionalized 6-bromopyridine-2-yl)methane derivative as the key synthons. The functional group on the pyridine (B92270) fragment would be either a leaving group (e.g., a halide) for an alkylation reaction or a carbonyl group (an aldehyde) for reductive amination.

C-C Bond Disconnection: A second disconnection can be made at the C-C bond between the pyridine ring and the methyl group. This suggests a strategy involving the functionalization of a pre-existing 6-bromopyridine core with a one-carbon unit that already contains the N-isopropylamino group.

These retrosynthetic pathways lead to three principal synthetic strategies: reductive amination, direct alkylation, and multi-step syntheses from other substituted pyridines.

Established Synthetic Routes for this compound

Reductive amination is a highly efficient method for forming amines from carbonyl compounds and is a preferred route for synthesizing the target molecule. thermofishersci.in This process typically occurs in a one-pot reaction, which avoids the isolation of the intermediate imine, or as a two-step procedure involving the formation and subsequent reduction of the imine.

The reaction begins with the condensation of 6-bromopyridine-2-carbaldehyde (B14951) with isopropylamine to form an intermediate Schiff base (iminium ion). semanticscholar.org This is often catalyzed by a small amount of acid. The iminium ion is then reduced in situ by a mild reducing agent to yield the final secondary amine.

Common reducing agents for this transformation include:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

Sodium cyanoborohydride (NaBH₃CN)

Sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent like methanol. reddit.com

The choice of reducing agent is crucial for chemoselectivity, as it must be mild enough to selectively reduce the iminium ion without reducing the starting aldehyde.

Table 1: Reagents for Reductive Amination An interactive data table should be generated here.

Role Reagent Typical Conditions
Aldehyde 6-bromopyridine-2-carbaldehyde 1.0 equivalent
Amine Isopropylamine 1.0-1.5 equivalents
Reducing Agent Sodium triacetoxyborohydride 1.1-1.5 equivalents
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE) Room Temperature

A second major pathway is the direct alkylation of isopropylamine with a suitable electrophile, such as 2-(bromomethyl)-6-bromopyridine. This reaction is a classical nucleophilic substitution (Sₙ2) where the nitrogen atom of isopropylamine attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

A common challenge in such alkylations is the potential for over-alkylation, where the desired secondary amine product reacts further with the electrophile to form an undesired tertiary amine. chemrxiv.org To minimize this, reaction conditions can be controlled by using an excess of the starting amine (isopropylamine) or by carefully managing the stoichiometry and reaction time. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide generated during the reaction.

Table 2: Typical Conditions for N-Alkylation An interactive data table should be generated here.

Component Example Purpose
Electrophile 2-(bromomethyl)-6-bromopyridine Provides the pyridine-methyl backbone
Nucleophile Isopropylamine Forms the desired C-N bond
Base Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) HBr scavenger

The key precursors for the routes described above can themselves be synthesized in multi-step sequences starting from more readily available substituted pyridines, such as 2,6-dibromopyridine (B144722). This approach offers flexibility and access to a wider range of analogues.

A documented synthesis of a related compound, tris[(6-bromopyridin-2-yl)methyl]amine, provides a relevant pathway to the necessary intermediates. nih.gov This strategy can be adapted for the synthesis of this compound:

Selective Functionalization of 2,6-dibromopyridine: 2,6-dibromopyridine can be reacted with n-butyllithium at low temperatures (e.g., 195 K) to selectively generate 2-bromo-6-lithiopyridine. nih.gov

Formation of the Alcohol: Quenching the lithiated intermediate with dimethylformamide (DMF) followed by reduction with sodium borohydride (NaBH₄) yields (6-bromopyridin-2-yl)methanol. nih.gov

Conversion to Key Intermediates:

For Reductive Amination: The resulting alcohol can be oxidized using a mild oxidizing agent like manganese dioxide (MnO₂) to afford 6-bromopyridine-2-carbaldehyde, the starting material for the reductive amination route.

For Alkylation: The alcohol can be converted into a good leaving group. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield 2-(chloromethyl)-6-bromopyridine or 2-(bromomethyl)-6-bromopyridine, respectively, which are the electrophiles needed for the alkylation route.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing side reactions. Key parameters that can be adjusted include solvent, temperature, and reagent stoichiometry.

For instance, in multi-component reactions, solvent choice can have a significant impact on reaction rates and yields. A screening of solvents might reveal that a polar aprotic solvent like DMF provides a higher yield compared to alcohols or ethereal solvents, particularly if charged intermediates are involved. researchgate.net Similarly, increasing the temperature from room temperature to reflux can dramatically increase the reaction rate and final yield. researchgate.net

In reductive amination, the pH of the reaction medium is important. The reaction is typically fastest under weakly acidic conditions, which are required to catalyze imine formation without deactivating the amine nucleophile. In alkylation reactions, the choice of base and its stoichiometry can influence the extent of side reactions like over-alkylation.

Table 3: Example of Solvent Optimization on Product Yield Based on general principles of reaction optimization. researchgate.net An interactive data table should be generated here.

Entry Solvent Temperature (°C) Yield (%)
1 Tetrahydrofuran (THF) Reflux 51
2 Methanol Reflux 47
3 Ethanol Reflux 58
4 Acetonitrile (B52724) Reflux 65

Chemo- and Regioselective Considerations in this compound Synthesis

Chemoselectivity refers to the preferential reaction of one functional group over another. In the synthesis of this compound, this is particularly relevant in the reductive amination pathway. The reducing agents used, such as NaBH(OAc)₃, are chosen for their ability to selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting aldehyde. This prevents the undesired reduction of the aldehyde to the corresponding alcohol. The bromine atom on the pyridine ring remains unaffected by these mild reducing conditions.

Regioselectivity , the control of reaction at a specific position on the molecule, is a key consideration in the multi-step synthesis starting from 2,6-dibromopyridine. The two bromine atoms are in equivalent positions (C2 and C6). However, the use of one equivalent of a strong base like n-butyllithium at very low temperatures allows for a regioselective metal-halogen exchange at only one of the two positions. nih.gov This controlled mono-lithiation is crucial for preventing the formation of di-substituted products and enabling the selective introduction of a functional group at the C6 position, which ultimately becomes the site of the aminomethyl side chain.

Exploration of Novel or Greener Synthetic Approaches for this compound

Biocatalytic Reductive Amination

One of the most promising green alternatives is the use of enzymes, particularly amine dehydrogenases (AmDHs), to catalyze the reductive amination process. nih.govrsc.org This biocatalytic approach offers high selectivity and operates under mild reaction conditions, typically in aqueous media. nih.gov

An AmDH-catalyzed synthesis would involve the direct conversion of 6-bromopyridine-2-carboxaldehyde and propan-2-amine into the final product. A dual-enzyme system is often employed, where the AmDH is paired with a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase (FDH). rsc.org The FDH recycles the nicotinamide (B372718) cofactor (NADH or NADPH) using a simple and inexpensive hydride source like ammonium (B1175870) formate, which can also serve as the nitrogen source if ammonia (B1221849) were the amine. nih.govrsc.org The only byproduct of this system is inorganic carbonate, making it a highly atom-efficient and environmentally friendly process. nih.gov

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic hydrogenation and transfer hydrogenation represent greener alternatives to stoichiometric reducing agents like sodium borohydride. These methods utilize molecular hydrogen (H₂) or a hydrogen donor molecule, respectively, in the presence of a metal catalyst.

Catalytic Hydrogenation: This approach involves reacting the intermediate imine with H₂ gas over a heterogeneous catalyst, such as palladium on carbon (Pd/C). This method is atom-economical, producing only water as a byproduct. However, it often requires specialized high-pressure equipment.

Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, which is safer and easier to handle than H₂ gas. Catalysts for this process can be based on precious metals (e.g., iridium, ruthenium) or, more recently, on earth-abundant and less toxic metals like iron. Iron complexes, for instance, have been developed for the reductive amination of aldehydes using green solvents and mild hydrosilane reducing agents. researchgate.net

Alternative and Greener Reducing Agents

Research into alternative reducing agents aims to replace metal hydrides with more environmentally benign options. Pyridine-borane complexes, for example, offer a milder alternative for reductive amination protocols. acs.org Another area of exploration involves the use of polymethylhydrosiloxane (B1170920) (PMHS) as a cheap, stable, and non-toxic reducing agent in conjunction with a suitable catalyst.

The following table provides a comparative overview of the conventional method and potential greener alternatives for the synthesis of this compound.

Methodology Reducing Agent/System Catalyst Solvent Key Advantages Potential Challenges
Conventional Reductive Amination Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)None (stoichiometric)Methanol, DichloromethaneWell-established, reliableGenerates stoichiometric waste, uses hazardous reagents/solvents
Biocatalytic Reductive Amination Formate (for cofactor regeneration)Amine Dehydrogenase (AmDH) / Formate Dehydrogenase (FDH)Aqueous BufferHigh selectivity, mild conditions, minimal waste, biodegradable catalyst nih.govrsc.orgEnzyme availability and stability, substrate scope limitations
Catalytic Hydrogenation Hydrogen Gas (H₂)Palladium on Carbon (Pd/C) or other transition metalsEthanol, MethanolHigh atom economy, clean byproduct (water)Requires high-pressure equipment, flammability of H₂
Catalytic Transfer Hydrogenation Isopropanol, Formic Acid, PhenylsilaneIron, Ruthenium, or Iridium complexesGreen solvents (e.g., Dimethyl carbonate) researchgate.netrsc.orgMilder conditions than hydrogenation, avoids H₂ gas researchgate.netCatalyst cost and toxicity (for precious metals), potential for side reactions

These novel and greener approaches demonstrate significant potential for improving the sustainability of synthesizing this compound. While direct application and optimization for this specific compound require further research, the principles of biocatalysis and catalytic reduction offer clear pathways to reduce environmental impact and enhance process safety and efficiency.

Derivatization Strategies and Analog Synthesis Based on the N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine Scaffold

Design Principles for Analogs of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine

The design of analogs based on the this compound scaffold is guided by established principles of medicinal chemistry. The primary objective is to systematically explore the chemical space around the core structure to identify derivatives with improved biological profiles. This involves a multi-pronged approach focusing on three key regions of the molecule: the pyridine (B92270) ring system, the bromine substituent at the 6-position, and the secondary amine moiety.

Key design principles include:

Structure-Activity Relationship (SAR) Exploration: Modifications are designed to probe the interactions of the molecule with its biological target. For instance, replacing the bromine atom with a variety of substituents of different sizes, electronic properties (electron-donating vs. electron-withdrawing), and hydrogen-bonding capabilities can reveal critical binding interactions.

Physicochemical Property Modulation: Analogs are designed to fine-tune properties such as lipophilicity (logP), solubility, and metabolic stability. Diversification of the secondary amine's alkyl chain, for example, can directly impact these properties, which are critical for absorption, distribution, metabolism, and excretion (ADME).

Bioisosteric Replacement: This principle involves substituting a functional group or a whole substructure with another that has similar physical or chemical properties, with the goal of enhancing a desired property without significantly altering the biological activity. Replacing the pyridine ring with other heteroaromatic systems like pyrimidine (B1678525) or pyrazine (B50134) is a common strategy to alter metabolic pathways, modulate basicity, or explore new intellectual property space. researchgate.netnih.gov

By systematically applying these principles, researchers can generate a focused library of analogs to identify lead compounds with an optimal balance of potency, selectivity, and drug-like properties.

Modifications of the Pyridine Ring System

The 6-bromopyridine ring is a cornerstone of the scaffold, offering significant opportunities for structural diversification. Modifications can be targeted at the bromine position or involve altering the core heterocyclic structure itself.

The bromine atom at the 6-position of the pyridine ring is an ideal handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly powerful in this context, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. bohrium.com This approach enables rapid SAR exploration by introducing diverse chemical functionalities.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction uses boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups, enabling the exploration of extended π-systems and specific steric interactions. bohrium.combu.edu.eg

Sonogashira Coupling: This method couples the bromopyridine with terminal alkynes to introduce alkynyl moieties. These linear, rigid linkers can probe deep binding pockets and serve as precursors for further transformations. researchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, introducing primary or secondary amines, which can serve as new hydrogen bond donors or points for further derivatization.

Heck Coupling: This reaction introduces alkene functionalities by coupling with various olefins.

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and can be tailored to the specific substrates being coupled.

Reaction TypeCoupling PartnerTypical Catalyst/LigandSubstituent IntroducedPotential SAR Insight
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)Aryl, HeteroarylExploration of π-stacking, steric bulk
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuIAlkynylProbing linear binding channels
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAPAmino (NR₂)Introduction of H-bond donors/acceptors
HeckAlkenePd(OAc)₂AlkenylConformational restriction, new vectors

A more profound modification involves the concept of bioisosteric replacement, where the entire pyridine ring is substituted with a different heterocyclic system. researchgate.net This strategy does not typically involve a direct chemical transformation of the starting scaffold but rather the de novo synthesis of an analog with a different core. The goal is to retain the key binding interactions while improving other properties.

For instance, replacing the pyridine ring with a pyrimidine ring introduces a second nitrogen atom. acs.orgyoutube.com This change significantly alters the molecule's electronic distribution, basicity, hydrogen-bonding capacity, and metabolic profile.

Potential bioisosteric replacements for the pyridine ring include:

Pyrimidines, Pyrazines, and Pyridazines: These diazines can alter the vector of hydrogen bond acceptors and introduce new metabolic sites. youtube.com

Thiophenes and Furans: These five-membered rings change the geometry and electronic nature of the aromatic system.

Saturated Heterocycles: Non-aromatic rings, such as 3-azabicyclo[3.1.1]heptane, can be used as saturated bioisosteres of the pyridine ring to increase the fraction of sp³-hybridized carbons (Fsp³), which often leads to improved solubility and metabolic stability. chemrxiv.org

The synthesis of these analogs requires a distinct synthetic route, often starting from commercially available pyrimidine or other heterocyclic building blocks. bu.edu.egnih.gov

Chemical Diversification at the Secondary Amine Moiety

The secondary amine in the this compound scaffold is a key site for modification, offering straightforward routes to a wide range of derivatives. These modifications can modulate the amine's basicity, nucleophilicity, and steric bulk, thereby influencing the compound's physicochemical properties and target interactions.

Standard organic transformations can be readily applied to the secondary amine nitrogen to introduce new functional groups.

N-Alkylation: The introduction of additional alkyl groups can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. nih.govacs.org This converts the secondary amine into a tertiary amine, which alters its basicity and removes its hydrogen-bond donating capability. Tertiary amines are prevalent in many drug molecules. rsc.org

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. The resulting amide is neutral (non-basic) and introduces a hydrogen bond acceptor (the carbonyl oxygen). This transformation can have a profound impact on the molecule's solubility and membrane permeability.

N-Arylation: More advanced methods like the Goldberg or Buchwald-Hartwig reactions can be used to attach aryl or heteroaryl groups directly to the nitrogen, creating tri-substituted amines with distinct electronic and conformational properties. quimicaorganica.org

Reaction TypeReagentFunctional Group FormedChange in Properties
AlkylationAlkyl Halide (e.g., CH₃I)Tertiary AmineIncreases steric bulk, removes H-bond donor
Reductive AminationAldehyde/Ketone + Reducing AgentTertiary AmineIntroduces diverse alkyl substituents
AcylationAcyl Chloride (e.g., CH₃COCl)AmideRemoves basicity, adds H-bond acceptor
SulfonylationSulfonyl Chloride (e.g., TsCl)SulfonamideIntroduces acidic N-H (if applicable), bulky group

The isopropyl group on the secondary amine is a starting point for exploring the impact of the size and shape of this substituent. Synthesizing analogs with different alkyl groups is a fundamental strategy in lead optimization. This is typically achieved by starting the synthesis with a different primary amine (e.g., methylamine (B109427), n-butylamine, cyclopropylamine) in the initial formation of the scaffold.

Chain Length: Varying the alkyl chain from methyl to butyl or longer directly modifies the lipophilicity of the molecule. A longer chain generally increases logP, which can affect protein binding, membrane permeability, and metabolism.

Branching: Introducing branched alkyl groups (e.g., isobutyl, sec-butyl, tert-butyl) or cyclic groups (e.g., cyclopropyl, cyclohexyl) can introduce specific steric constraints. This can enhance binding affinity by promoting a favorable conformation or improve metabolic stability by blocking sites susceptible to enzymatic oxidation.

Conjugation and Linker Strategies for this compound

The molecular structure of this compound offers several strategic points for conjugation and the attachment of linkers. These include the secondary amine, the pyridine ring, and the bromo substituent. Each of these sites can be targeted to append a variety of functionalities, such as reporter molecules, targeting moieties, or solid supports for further synthetic manipulations.

The secondary amine provides a readily accessible nucleophilic handle for derivatization. Standard acylation or alkylation reactions can be employed to attach linkers. For instance, reaction with an activated carboxylic acid, such as an acid chloride or an N-hydroxysuccinimide (NHS) ester, would form a stable amide bond. This approach is fundamental in bioconjugation for linking molecules to proteins or other biomolecules.

Alternatively, the secondary amine can undergo reductive amination with an aldehyde- or ketone-containing linker. This two-step, one-pot reaction involves the formation of an intermediate iminium ion, which is subsequently reduced to form a stable carbon-nitrogen bond. This method is particularly useful for introducing a wide range of substituents with varying electronic and steric properties.

Table 1: Potential Conjugation Strategies for this compound

Conjugation SiteReaction TypeLinker Functional GroupResulting Linkage
Secondary AmineAcylationActivated Ester (e.g., NHS ester)Amide
Secondary AmineReductive AminationAldehyde or KetoneTertiary Amine
Pyridine Ring (C6)Suzuki CouplingBoronic Acid/EsterCarbon-Carbon
Pyridine Ring (C6)Buchwald-Hartwig AminationAmineCarbon-Nitrogen

The choice of linker is critical and depends on the intended application. Linkers can be designed to be stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable). Non-cleavable linkers provide a permanent connection between the scaffold and the conjugated partner. In contrast, cleavable linkers can incorporate moieties that are sensitive to changes in pH, redox potential, or the presence of specific enzymes. For example, a disulfide-containing linker would be stable in the extracellular environment but would be cleaved in the reducing intracellular environment. Similarly, an acid-labile linker, such as a hydrazone, could be designed to release a payload in the acidic environment of endosomes or lysosomes.

Application of Combinatorial and Parallel Synthesis for this compound Analog Libraries

Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of structurally related compounds. These approaches can be effectively applied to the this compound scaffold to explore structure-activity relationships (SAR) and to identify analogs with optimized properties.

Parallel Synthesis:

Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This can be achieved using automated or semi-automated synthesis platforms. For the this compound scaffold, a parallel synthesis approach could involve reacting a common precursor, such as 6-bromo-2-(chloromethyl)pyridine, with a diverse set of primary or secondary amines in a multi-well plate format. Each well would contain a different amine, leading to a library of analogs with varying substituents on the nitrogen atom.

Further diversification can be achieved by subjecting the initial library to a second round of parallel reactions. For example, the bromo-substituted pyridine ring could be functionalized using a variety of palladium-catalyzed cross-coupling reactions, as described in the previous section. By employing a diverse set of boronic acids or amines in this step, a large and structurally diverse library can be rapidly assembled.

Solid-Phase Synthesis:

Solid-phase synthesis offers several advantages for the construction of compound libraries, including the simplification of purification and the ability to drive reactions to completion by using excess reagents. The this compound scaffold can be adapted for solid-phase synthesis by immobilizing a suitable precursor onto a solid support.

For instance, a resin-bound 2-(aminomethyl)pyridine could be prepared and subsequently N-alkylated with isopropyl iodide. The bromine at the 6-position could then be used as a handle for further diversification through cross-coupling reactions. Alternatively, the secondary amine of the target scaffold could be attached to a resin, and subsequent modifications could be performed on the pyridine ring. After the desired modifications are complete, the final products can be cleaved from the solid support.

Table 2: Exemplar Parallel Synthesis Scheme for this compound Analogs

StepReactionReagents
1 N-Alkylation6-bromo-2-(chloromethyl)pyridine + Diverse Amines (R-NH2)
2 C6-Functionalization (Suzuki Coupling)Resulting library from Step 1 + Diverse Boronic Acids (Ar-B(OH)2)

The application of these high-throughput synthesis methodologies allows for the systematic exploration of the chemical space around the this compound core. The resulting analog libraries can then be screened for desired biological activities or physicochemical properties, facilitating the rapid identification of lead compounds for further development.

The required detailed research findings for the following sections and subsections could not be located:

Structural Elucidation and Conformational Analysis of N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine and Its Derivatives

Conformational Preference and Dynamics in Solution:No studies employing advanced NMR techniques or computational methods to specifically investigate the conformational preferences and dynamics of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine in solution could be identified.

While information on related compounds, such as tris[(6-bromopyridin-2-yl)methyl]amine, and the constituent parts of the target molecule (propan-2-amine and bromopyridine derivatives) is available, the strict instruction to focus solely on this compound and to provide detailed research findings prevents the generation of a scientifically sound article. Constructing an article without this specific data would rely on speculation and extrapolation from other molecules, which would not meet the required standards of scientific accuracy and focus.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary primary research data.

Structure Activity Relationship Sar Studies for N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine Analogs

Methodological Approaches for SAR Elucidation in Drug Discovery Research

The elucidation of Structure-Activity Relationships (SAR) is a cornerstone of modern drug discovery, providing a framework to understand how the chemical structure of a compound influences its biological activity. A variety of methodological approaches are employed to systematically investigate these relationships.

A primary strategy involves the synthesis and biological evaluation of a series of analogs of a lead compound. In the context of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine, this would involve the systematic modification of different parts of the molecule. For instance, the bromo substituent on the pyridine (B92270) ring could be replaced with other halogens or alkyl groups. Similarly, the isopropyl group on the amine side chain could be varied to explore the impact of steric bulk and lipophilicity.

High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of large libraries of compounds, providing a wealth of data for initial SAR assessment. Following initial screening, more focused libraries of analogs are often designed and synthesized to refine the SAR understanding.

Computational methods play an increasingly vital role in SAR elucidation. Molecular docking studies can predict the binding modes of analogs within a target protein, offering insights into key interactions that contribute to biological activity. Furthermore, techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) , including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be used to build predictive models that correlate the 3D properties of molecules with their biological activity. These models can then guide the design of new, more potent analogs.

Impact of Pyridine Ring Substituents on Biological Activity Profiles (in vitro)

The nature and position of substituents on the pyridine ring can profoundly influence the biological activity of this compound analogs. The 6-bromo substituent, in particular, is expected to have a significant impact due to its electronic and steric properties.

Halogen atoms, such as bromine, are known to modulate the electronic character of the pyridine ring through both inductive and resonance effects. The electron-withdrawing nature of bromine can influence the pKa of the pyridine nitrogen, which may be critical for interactions with biological targets. Studies on other pyridine-containing compounds have shown that halogen substituents can enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms in the target protein.

The position of the substituent is also critical. For 2-aminopyridine (B139424) derivatives, it has been observed that substitutions at the 4- and 6-positions can enhance both potency and specificity for certain biological targets. For example, in a series of 2-aminopyridine inhibitors of nitric oxide synthases, 4,6-disubstitution was found to be beneficial for activity.

To illustrate the potential impact of pyridine ring substituents, the following table presents hypothetical in vitro activity data for a series of analogs.

CompoundR1 (at 6-position)R2 (at 4-position)In Vitro Activity (IC50, nM)
Analog 1-Br-H50
Analog 2-Cl-H75
Analog 3-F-H120
Analog 4-CH3-H200
Analog 5-Br-CH335
Analog 6-Br-Cl45

Influence of the Amine Side Chain Variations on Molecular Recognition and Potency (in vitro)

The amine side chain, -CH2NHCH(CH3)2, is a critical determinant of the biological activity of this compound. Variations in the length, branching, and substitution of this side chain can significantly impact molecular recognition and potency.

The N-isopropyl group provides a specific steric and lipophilic profile that likely influences binding to the target. Replacing the isopropyl group with other alkyl groups of varying sizes can probe the steric tolerance of the binding pocket. For example, smaller groups like methyl or ethyl, or larger groups like tert-butyl, would alter the steric interactions and could either enhance or diminish activity.

The length of the linker between the pyridine ring and the nitrogen atom (the methylene (B1212753) group) is also important. Increasing or decreasing the length of this linker would change the spatial orientation of the amine group relative to the pyridine ring, which could affect its ability to form key interactions with the target.

Furthermore, the nature of the amine itself is crucial. The secondary amine in the parent compound can act as a hydrogen bond donor and acceptor. Conversion to a tertiary amine by N-alkylation or to a primary amine by removal of the isopropyl group would alter these hydrogen bonding capabilities and significantly impact biological activity.

The following table illustrates the potential impact of amine side chain variations on in vitro activity.

CompoundAmine Side ChainIn Vitro Activity (IC50, nM)
Parent Compound-CH2NHCH(CH3)250
Analog 7-CH2NHCH380
Analog 8-CH2NHC(CH3)3150
Analog 9-CH2N(CH3)2250
Analog 10-(CH2)2NHCH(CH3)2300

Stereochemical Effects on Activity: Enantiomeric and Diastereomeric Considerations

While this compound itself is achiral, the introduction of chiral centers through modification of the amine side chain or the pyridine ring substituents would necessitate an investigation into stereochemical effects on biological activity. It is a well-established principle in pharmacology that enantiomers and diastereomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles.

For instance, if the methylene linker were to be substituted, creating a chiral center, the resulting enantiomers would likely interact differently with a chiral biological target such as a receptor or enzyme. One enantiomer may exhibit significantly higher affinity and potency than the other. This phenomenon, known as eudismic ratio, is a critical consideration in drug design.

Similarly, the introduction of multiple chiral centers would lead to the formation of diastereomers, which have different physicochemical properties and can be separated by standard chromatographic techniques. Each diastereomer would need to be evaluated independently to determine its biological activity profile.

Molecular modeling can be a valuable tool to predict and rationalize the observed stereochemical preferences. By docking the different stereoisomers into the active site of the target, it is often possible to identify the specific interactions that favor one stereoisomer over another.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A robust QSAR model can be a powerful predictive tool in drug design, enabling the estimation of the activity of novel compounds before their synthesis.

Selection of Molecular Descriptors

The first and most critical step in QSAR modeling is the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For a series of this compound analogs, a diverse set of descriptors would be calculated, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include molecular surface area and volume.

Physicochemical descriptors: These relate to properties like lipophilicity (logP), molar refractivity (MR), and polarizability.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) energies.

The selection of descriptors is crucial and should be guided by a mechanistic understanding of the biological activity, if available.

Model Development and Validation Strategies

Once a set of descriptors has been calculated for a training set of compounds with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. Several statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) being one of the most common. MLR aims to find a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables).

The development of a reliable QSAR model requires rigorous validation to ensure its predictive power. Validation is typically performed using both internal and external methods:

Internal Validation: This involves assessing the stability and robustness of the model using the training set data. A common technique is leave-one-out (LOO) cross-validation , where a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is a measure of the predictive ability of the model.

External Validation: This is the most stringent test of a QSAR model's predictive power. The model, developed using the training set, is used to predict the biological activity of an external test set of compounds that were not used in the model development. The predictive ability is assessed by the correlation coefficient (R²pred) between the predicted and observed activities for the test set.

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

Predictive Applications of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools in medicinal chemistry that mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities. ijnrd.org The primary application of a well-validated QSAR model is its predictive power, enabling researchers to forecast the biological activity of novel, unsynthesized compounds based solely on their chemical structure. jetir.org This predictive capability is instrumental in prioritizing synthetic efforts, optimizing lead compounds, and designing molecules with enhanced potency and desired properties, thereby accelerating the drug discovery process.

For analogs of this compound, a validated QSAR model can be employed to predict the activity of new derivatives. Such a model is typically developed using a 'training set' of compounds with known activities to establish a statistically significant correlation. chemrevlett.com The predictive capacity of the model is then assessed using an external 'test set' of compounds that were not used in the model's development. nih.gov A robust QSAR model, characterized by strong statistical parameters such as a high coefficient of determination (R²) and cross-validated R² (Q²), can then be used to screen virtual libraries of related structures. nih.gov

The predictive application involves calculating the same molecular descriptors for new, designed analogs of this compound that were used to build the original model. These descriptors, which can quantify various aspects of molecular structure like electronic properties, hydrophobicity, and steric effects, are then input into the QSAR equation to calculate a predicted biological activity. ijnrd.org This process allows for the in silico evaluation of numerous potential candidates, saving significant time and resources by focusing laboratory work on the most promising compounds. jetir.org

For instance, a hypothetical QSAR model for a series of this compound analogs might reveal that specific substitutions on the pyridine ring or modifications to the propan-2-amine side chain significantly influence a particular biological activity, such as enzyme inhibition or receptor binding. The model could predict, for example, that introducing an electron-withdrawing group at a certain position would enhance activity, while a bulky substituent would be detrimental.

A hypothetical study on substituted pyridine derivatives might result in a QSAR model that is then used to predict the activities of newly designed compounds. nih.gov The findings from such predictive modeling can be presented in a data table to clearly illustrate the relationship between structural modifications and predicted activity.

Table 1: Hypothetical Predictive Data for this compound Analogs Based on a QSAR Model

Compound IDR1-Substituent (Pyridine Ring)R2-Substituent (Amine)Predicted IC₅₀ (nM)
1 6-bromo (Parent)propan-2-amine150
2 6-chloropropan-2-amine185
3 6-fluoropropan-2-amine210
4 6-cyanopropan-2-amine95
5 6-bromocyclopropylamine (B47189)120
6 6-bromotert-butylamine (B42293)250
7 6-cyanocyclopropylamine60
8 6-methoxypropan-2-amine300

This predictive screening allows researchers to systematically explore the chemical space around the lead structure. In the hypothetical data above, the QSAR model predicts that a cyano group at the R1 position (Compound 4) would be more potent than the original bromo substituent. Furthermore, it predicts that combining this cyano group with a cyclopropylamine at the R2 position (Compound 7) could lead to a significant enhancement in activity. Conversely, the model predicts that a bulky tert-butylamine group (Compound 6) or an electron-donating methoxy (B1213986) group (Compound 8) would decrease activity. These predictions provide clear guidance for the next round of chemical synthesis and biological testing.

Ultimately, the predictive application of QSAR models transforms drug design from a process of trial-and-error to a more rational, data-driven endeavor. By leveraging these computational tools, scientists can more efficiently navigate the complex landscape of structure-activity relationships to identify novel and more effective therapeutic agents. jetir.org

Molecular Interactions and in Vitro Biological Target Engagement of N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine

Receptor Binding Affinity and Selectivity Profiling (in vitro assays)

The characterization of a compound's ability to bind to specific biological receptors is a cornerstone of pharmacological research. Techniques such as radioligand and fluorescence-based binding assays are fundamental in determining a compound's affinity and selectivity for its targets. However, no such studies have been published for N-[(6-bromopyridin-2-yl)methyl]propan-2-amine.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method used to quantify the interaction between a ligand (the compound of interest) and a receptor. This technique typically involves incubating a radiolabeled ligand with a biological sample containing the receptor and then measuring the amount of bound radioactivity. Competitive binding assays, where a non-labeled compound competes with the radioligand for receptor binding, are often used to determine the binding affinity (Ki) of the unlabeled compound. Despite the utility of this method, no data from radioligand binding assays involving this compound are available in the scientific literature.

Fluorescence-Based Binding Assays

Fluorescence-based binding assays offer a non-radioactive alternative for studying molecular interactions. These assays can rely on various principles, such as fluorescence polarization (FP), Förster resonance energy transfer (FRET), or the use of environmentally sensitive fluorescent probes that change their properties upon ligand binding. These methods provide real-time data on binding events. As with radioligand assays, the scientific record contains no evidence of fluorescence-based binding assays being performed with this compound.

Enzyme Inhibition or Activation Studies (in vitro biochemical assays)

Investigating the effect of a compound on enzyme activity is crucial for understanding its potential therapeutic or toxicological effects. In vitro biochemical assays are employed to determine if a compound can inhibit or activate a specific enzyme and to elucidate the mechanism of this interaction. For this compound, such studies have not been reported.

Enzyme Kinetic Analysis and Mechanism of Inhibition

Enzyme kinetic studies are performed to determine the concentration of a compound required to inhibit an enzyme's activity by half (IC50) and to understand how the compound interacts with the enzyme (e.g., as a competitive, non-competitive, or uncompetitive inhibitor). This is achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The public domain lacks any enzyme kinetic analysis for this compound.

Active Site Interaction Mapping through Mutagenesis Studies

To identify the specific amino acid residues within an enzyme's active site that are critical for ligand binding, researchers often employ site-directed mutagenesis. By systematically replacing key residues and then assessing the impact on compound binding or inhibition, a detailed map of the interaction can be constructed. No mutagenesis studies focused on the interaction of this compound with any enzyme have been documented.

Computational Chemistry and Molecular Modeling of N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine

Molecular Docking Simulations of N-[(6-bromopyridin-2-yl)methyl]propan-2-amine with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a biological target, typically a protein.

Given the structural motifs present in this compound, potential biological targets could include kinases, transferases, and other enzymes where pyridine-containing ligands are known to be active. For a hypothetical molecular docking study, a relevant protein target, such as a cyclin-dependent kinase (CDK), could be selected.

The docking process would involve preparing the three-dimensional structure of this compound and the target protein. The ligand's geometry would be optimized to its lowest energy conformation. The protein structure, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Using docking software, multiple possible binding poses of the ligand within the protein's active site would be generated and scored based on a scoring function that estimates the binding affinity. The results would predict the most stable binding mode. For this compound, the bromopyridine ring is expected to engage in key interactions within the binding pocket, while the propan-2-amine moiety could form additional hydrogen bonds or hydrophobic interactions.

Table 1: Predicted Binding Poses and Docking Scores of this compound with a Hypothetical Kinase Target.
Pose IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
1-8.5LEU83, GLU81, LYS33Hydrogen bond, Hydrophobic
2-8.2PHE80, VAL31, ALA32Hydrophobic, Pi-Alkyl
3-7.9GLN131, ASP145Hydrogen bond

A detailed analysis of the top-ranked docking pose would reveal the specific molecular interactions contributing to the binding affinity. For this compound, these interactions would likely include:

Hydrogen Bonding: The secondary amine in the propan-2-amine group and the nitrogen atom in the pyridine (B92270) ring are potential hydrogen bond donors and acceptors, respectively. They could form hydrogen bonds with amino acid residues such as aspartate, glutamate, or serine in the active site.

Hydrophobic Interactions: The isopropyl group and the pyridine ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine.

Halogen Bonding: The bromine atom on the pyridine ring could participate in halogen bonding with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.

Pi-Stacking and Pi-Alkyl Interactions: The aromatic pyridine ring could form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or pi-alkyl interactions with aliphatic residues.

These interactions collectively determine the specificity and strength of the ligand-protein binding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and biomolecular complexes over time. An MD simulation of the this compound-protein complex, obtained from molecular docking, would assess the stability of the predicted binding pose and explore the conformational changes in both the ligand and the protein.

MD simulations would track the trajectory of the ligand within the binding pocket. Analysis of this trajectory can reveal the stability of the initial docked pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand would be calculated to quantify its movement from the initial position. A stable binding is indicated by a low and fluctuating RMSD value over the simulation period. The simulation can also highlight the flexibility of the ligand and identify its most stable conformation when bound to the protein.

Unlike the rigid receptor approach in some docking protocols, MD simulations allow the protein to be flexible. This is crucial for understanding the induced-fit mechanism, where the protein undergoes conformational changes upon ligand binding to achieve a more stable complex. By analyzing the root-mean-square fluctuation (RMSF) of the protein's amino acid residues, regions of high flexibility and those that become more rigid upon ligand binding can be identified. This provides a more realistic representation of the binding event.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to investigate the electronic properties and reactivity of this compound. These calculations provide a deeper understanding of the molecule's intrinsic characteristics.

Key electronic properties that would be calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules.

Atomic Charges: Calculation of partial charges on each atom provides insight into the molecule's polarity and potential sites for electrostatic interactions.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations.
PropertyPredicted Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment2.1 D

These computational approaches, from molecular docking and dynamics to quantum chemical calculations, provide a powerful in silico framework to predict and understand the behavior of this compound at a molecular level, guiding further experimental investigations.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule. It is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition. The MEP map displays regions of positive, negative, and neutral electrostatic potential, which correspond to areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively.

Region of this compoundPredicted Electrostatic PotentialPotential Interaction Type
Pyridine NitrogenNegativeHydrogen Bond Acceptor, Electrophilic Interaction
Amine NitrogenNegativeHydrogen Bond Acceptor, Electrophilic Interaction
Amine HydrogenPositiveHydrogen Bond Donor, Nucleophilic Interaction
Bromine AtomSlightly NegativeHalogen Bonding, Electrophilic Interaction

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the reactivity of a molecule. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

In the case of this compound, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the pyridine ring and the secondary amine. The LUMO, on the other hand, would be expected to be distributed over the electron-deficient areas, potentially including the carbon atoms of the pyridine ring and the C-Br bond. A smaller HOMO-LUMO gap would suggest higher reactivity, indicating that the molecule could be more readily involved in chemical reactions. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to determine the energies of these orbitals and visualize their distribution.

Molecular OrbitalPredicted Energy (Illustrative)Significance
HOMO-6.5 eVElectron-donating ability (Nucleophilicity)
LUMO-1.2 eVElectron-accepting ability (Electrophilicity)
HOMO-LUMO Gap5.3 eVChemical reactivity and stability

Virtual Screening Approaches Incorporating the this compound Motif

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound motif, with its combination of a bromopyridine ring and a flexible secondary amine side chain, presents a valuable scaffold for the design of new therapeutic agents.

This motif can be incorporated into virtual screening libraries in several ways. In ligand-based virtual screening, molecules with similar structural features to the this compound scaffold that have known biological activity can be used to identify new compounds with potentially similar activities. In structure-based virtual screening, the motif can be docked into the active site of a target protein to predict its binding affinity and mode of interaction. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors and donors, respectively, further anchoring the molecule within the target's binding pocket.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures with desired properties. In the context of this compound research, AI and ML can be applied in several ways.

Machine learning models can be trained on datasets of compounds containing the bromopyridine scaffold to predict their biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity. These predictive models can then be used to prioritize the synthesis and testing of new derivatives of this compound.

Furthermore, generative AI models can be employed to design novel molecules based on the this compound motif. By providing the model with desired properties, such as high binding affinity for a specific target and favorable ADME profiles, it can generate new chemical structures that incorporate the core scaffold but with optimized side chains and substituents. This approach has the potential to significantly accelerate the discovery of new drug candidates.

Analytical Methodologies for Research and Quantification of N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating N-[(6-bromopyridin-2-yl)methyl]propan-2-amine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques employed for both qualitative purity checks and preparative isolation.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for assessing the purity of this compound. The compound's basic nature, due to the pyridine (B92270) and secondary amine groups, necessitates specific mobile phase conditions to achieve good peak shape and resolution. helixchrom.com Acidic modifiers, such as formic acid or trifluoroacetic acid, are typically added to the mobile phase (commonly a mixture of acetonitrile (B52724) and water) to protonate the amine and pyridine nitrogen, which minimizes peak tailing on silica-based C18 columns. helixchrom.com Detection is most often performed using a UV detector, leveraging the chromophore of the bromopyridine ring system. sielc.com

Gas Chromatography (GC): GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for purity assessment, provided the compound has sufficient thermal stability and volatility. cdc.gov Given its molecular weight, direct injection is feasible. The use of a capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is common for the separation of pyridine derivatives. swgdrug.org The oven temperature program would be optimized to ensure separation from any volatile impurities. bibliotekanauki.pl

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for identifying and quantifying impurities, even at trace levels. wiley.com For this compound, electrospray ionization (ESI) in positive ion mode is highly effective due to the ease of protonating the nitrogen atoms. The resulting mass spectrum would show a prominent ion corresponding to the protonated molecule [M+H]⁺, and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would provide a definitive signature for the compound and any bromine-containing impurities.

Table 1: Example Chromatographic Method Parameters for Purity Analysis

Parameter HPLC-UV GC-MS LC-MS
Column C18, 4.6 x 150 mm, 5 µm HP-5MS, 30 m x 0.25 mm, 0.25 µm C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Helium (1 mL/min) A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min N/A 0.4 mL/min
Oven Program Isothermal (e.g., 40°C) 100°C (1 min), ramp to 280°C at 15°C/min Isothermal (e.g., 40°C)
Detection UV at 260 nm Mass Spectrometry (Scan 35-550 amu) ESI+, Selected Ion Monitoring (SIM) or Full Scan

| Injection Volume | 10 µL | 1 µL (Split 25:1) | 2 µL |

Development of Bioanalytical Methods for In Vitro Study Samples

To understand the behavior of this compound in biological systems, robust bioanalytical methods are required to quantify the compound in complex matrices like cellular extracts. LC-MS/MS is the gold standard for this application due to its superior sensitivity and selectivity. wiley.comresearchgate.net

The development of an LC-MS/MS method involves several key stages:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. nih.gov Common techniques include protein precipitation (PPT) with a cold organic solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net SPE, using a reversed-phase or mixed-mode sorbent, often provides the cleanest extracts. researchgate.net

Chromatography: A fast chromatographic separation using a UPLC (Ultra-Performance Liquid Chromatography) system is preferred to minimize run times and separate the analyte from matrix components that were not removed during sample preparation. researchgate.net A short C18 column with a rapid gradient is typical.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This parent-to-product ion transition is highly specific to the analyte, minimizing the chance of interference from the biological matrix. nih.govthermofisher.com An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for variations in sample recovery and matrix effects.

Table 3: Workflow for LC-MS/MS Bioanalytical Method Development

Step Objective Key Considerations Example Parameters
1. MS Tuning Optimize parent and product ion signals for the analyte. Infuse a standard solution into the mass spectrometer. Parent Ion [M+H]⁺; select 2-3 high-intensity product ions.
2. Sample Preparation Remove interferences and concentrate the analyte. Evaluate PPT, LLE, and SPE for recovery and matrix effects. SPE with a hydrophilic-lipophilic balanced (HLB) cartridge.
3. Chromatography Achieve rapid and efficient separation from matrix components. Test different columns (e.g., C18, PFP) and mobile phases. Gradient elution from 5% to 95% acetonitrile in < 3 minutes.

| 4. Method Validation | Ensure the method is accurate, precise, and reliable. | Assess linearity, accuracy, precision, selectivity, and stability per regulatory guidelines. | Linearity > 0.99; Accuracy and Precision within ±15%. |

High-Throughput Screening (HTS) Assay Development and Validation for Derivatives

HTS is a key strategy in drug discovery to rapidly test large libraries of compounds, such as derivatives of this compound, for activity against a specific biological target. researchgate.net Developing a robust HTS assay is a multi-step process.

Assay Development:

Target Selection: The first step is to identify the biological target (e.g., an enzyme, receptor, or a specific cellular pathway) that the compound derivatives are intended to modulate.

Assay Principle: A suitable assay format must be chosen. For enzymatic targets, this could be a fluorescence-based assay that measures the formation of a product. For cellular targets, a reporter gene assay or a cell viability assay (such as the MTT assay) might be employed. rsc.org The goal is to generate a measurable signal (e.g., fluorescence, luminescence, or absorbance) that correlates with the activity of the compound. nih.gov

Optimization: Assay conditions such as reagent concentrations, incubation times, and buffer composition are optimized to achieve a stable and robust signal with a large dynamic range.

Assay Validation: Once developed, the assay must be validated to ensure it is suitable for HTS. This involves:

Miniaturization: The assay is typically miniaturized to a 384- or 1536-well plate format to reduce costs and increase throughput. acs.org

Statistical Validation: The performance of the assay is assessed using statistical parameters. The Z'-factor is a common metric used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.

Table 4: Example of an HTS Assay Development Plan for a Kinase Target

Phase Task Details
Development Reagent Selection Choose kinase, substrate, and ATP. Select a detection method (e.g., fluorescence polarization, time-resolved fluorescence).
Optimization Determine optimal concentrations of kinase, substrate, and ATP through matrix titrations. Optimize incubation time.
Validation DMSO Tolerance Test the effect of DMSO (the solvent for library compounds) on assay signal to set a final concentration limit (e.g., <1%).
Z'-Factor Determination Run multiple plates with positive (no inhibitor) and negative (known potent inhibitor) controls to calculate the Z'-factor.
Screening Library Screening Screen the library of this compound derivatives at a single concentration.

Current Research Challenges and Future Directions for N 6 Bromopyridin 2 Yl Methyl Propan 2 Amine Research

Addressing Synthetic Efficiency and Scalability for Research Applications

A significant hurdle in the investigation of novel pyridine (B92270) derivatives like N-[(6-bromopyridin-2-yl)methyl]propan-2-amine is the development of efficient and scalable synthetic routes. While general methods for the synthesis of pyridine-containing molecules are established, optimizing these for specific substitution patterns can be challenging. nih.govmdpi.com For instance, the synthesis of the precursor (6-bromo-2-pyridyl)methanol can be achieved from 2,6-dibromopyridine (B144722) through a sequence involving lithiation, reaction with DMF, and subsequent reduction. nih.gov However, such multi-step syntheses often suffer from cumulative yield losses and may require specialized reagents and conditions that are not amenable to large-scale production for extensive pre-clinical testing.

Future research will likely focus on the development of more streamlined synthetic strategies. This could involve exploring novel catalytic methods, such as cross-coupling reactions, to introduce the bromopyridin-2-yl moiety with greater efficiency. nih.govmdpi.com Additionally, the optimization of reaction conditions to improve yields, reduce the number of purification steps, and utilize more environmentally benign reagents will be critical for making this compound and its analogs more accessible to the broader research community.

Table 1: Comparison of Potential Synthetic Routes for Key Intermediates

RouteKey TransformationPotential AdvantagesPotential Challenges
Route A Grignard reaction on 6-bromopyridine-2-carbaldehyde (B14951)Readily available starting materialsSide reactions, moisture sensitivity
Route B Reductive amination of 6-bromopyridine-2-carbaldehydeDirect introduction of the amineCatalyst selection, imine stability
Route C Nucleophilic substitution on 2-(bromomethyl)-6-bromopyridinePotentially high yieldingPrecursor synthesis can be challenging

Deepening Mechanistic Understanding of Molecular Interactions (in vitro)

A fundamental aspect of understanding the potential of this compound is elucidating its molecular interactions with biological macromolecules in vitro. The specific arrangement of the bromopyridine ring, the methylamine (B109427) linker, and the isopropyl group will dictate its binding affinity and selectivity for various protein targets. Intramolecular hydrogen bonding and other non-covalent interactions can significantly influence the conformation of such molecules, which in turn affects their biological activity. researchgate.net

Future in vitro studies should employ a range of biophysical and biochemical techniques to identify and characterize these interactions. X-ray crystallography of the compound in complex with potential protein targets would provide invaluable atomic-level insights into its binding mode. Furthermore, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) can be used to study the thermodynamics and kinetics of binding, offering a more complete picture of the molecular recognition process. Computational modeling and molecular dynamics simulations can also play a crucial role in predicting binding poses and guiding the design of analogs with improved affinity and selectivity. frontiersin.org

Identification of Novel Biological Targets and Therapeutic Applications (pre-clinical research)

While the pyridine scaffold is present in numerous approved drugs, the specific biological targets of this compound are yet to be fully elucidated. Identifying these targets is a critical step in uncovering its potential therapeutic applications. Target identification can be approached through various methods, including direct biochemical assays against known enzyme families, genetic interaction studies, and computational inference. nih.govwesleyan.edu Given the structural similarities to other biologically active pyridine derivatives, potential targets could include kinases, G-protein coupled receptors, and ion channels. nih.govnih.gov

The future of pre-clinical research for this compound will heavily rely on systematic screening efforts to identify its primary biological targets. taylorandfrancis.com Once a target is validated, further studies in cell-based assays and animal models of disease will be necessary to establish a clear mechanism of action and to explore potential therapeutic indications. This will involve assessing the compound's efficacy in relevant disease models and beginning to understand its pharmacokinetic and pharmacodynamic properties.

Table 2: Potential Biological Target Classes for Pyridine Derivatives

Target ClassExamplesRationale for Investigation
KinasesCSF1R, Yck2Pyridine is a common scaffold in kinase inhibitors. nih.govfrontiersin.org
GPCRs5-HT1A, Endothelin ReceptorsPyridine analogs have shown activity at these receptors. researchgate.net
Ion ChannelsTRPV1Substituted pyridines have been identified as antagonists. nih.gov
EnzymesDihydrofolate ReductaseThe pyridine ring can mimic endogenous substrates.

Integration of Multi-Omics Data in Understanding Compound Effects (in vitro systems)

The advent of multi-omics technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the cellular effects of small molecules in an unbiased manner. mdpi.comnih.gov By analyzing changes in gene expression, protein levels, and metabolite profiles in in vitro systems treated with this compound, researchers can gain a holistic view of the biological pathways modulated by the compound. mdpi.comnih.gov This integrated approach can help to identify novel targets, elucidate mechanisms of action, and discover potential biomarkers of compound activity. longdom.orgnih.govgmo-qpcr-analysis.info

Future research should increasingly incorporate multi-omics strategies to characterize the biological activity of this compound. For example, transcriptomic analysis could reveal gene networks that are up- or down-regulated upon compound treatment, while proteomic studies could identify proteins whose expression or post-translational modifications are altered. patsnap.com The integration of these datasets can provide a comprehensive understanding of the compound's cellular impact and guide further hypothesis-driven research. longdom.org

Emerging Trends and Interdisciplinary Research Opportunities in this compound Chemistry and Biology

The study of this compound is situated at the intersection of chemistry and biology, and its future development will benefit from emerging trends and interdisciplinary collaborations. In synthetic chemistry, the use of flow chemistry and automated synthesis platforms could accelerate the generation of analog libraries for structure-activity relationship (SAR) studies. nih.gov In chemical biology, the development of chemical probes based on the this compound scaffold could be a valuable tool for target identification and validation. nih.gov

Furthermore, interdisciplinary research involving computational chemists, structural biologists, and pharmacologists will be essential to fully realize the potential of this compound. The integration of computational drug design with experimental validation can streamline the optimization process, leading to the development of more potent and selective analogs. frontiersin.org As our understanding of the biological roles of novel targets grows, there will be new opportunities to explore the therapeutic potential of this compound in a range of diseases. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for N-[(6-bromopyridin-2-yl)methyl]propan-2-amine, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via reductive amination using a palladium-based catalyst. A validated protocol involves reacting a bromopyridine precursor (e.g., 6-bromo-2-pyridinecarboxaldehyde) with isopropylamine under hydrogen gas in the presence of Pd/NiO (1.1 wt%) at 25°C for 10 hours, yielding ~49% product after purification . Key steps include:

  • Catalyst Selection : Pd/NiO enhances imine intermediate reduction while minimizing side reactions.
  • Purification : Use silica gel chromatography or distillation under reduced pressure to isolate the amine.
  • Yield Optimization : Increase catalyst loading to 2.5 wt% or extend reaction time to 12–16 hours, monitoring progress via TLC or GC-MS.

Q. How is this compound characterized using spectroscopic and spectrometric techniques?

Methodological Answer:

  • ¹H NMR : Key signals include a doublet for the isopropyl group (δ 1.11 ppm, J = 6.0 Hz), a septet for the methine proton (δ 2.84 ppm), and aromatic resonances (δ 7.29–7.49 ppm) .
  • Mass Spectrometry (MS) : ESI-MS shows a [M+H]⁺ peak at m/z 229, confirming molecular weight .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-Br (~600 cm⁻¹) and N-H (~3300 cm⁻¹) validate structural motifs.

Advanced Research Questions

Q. How can crystallographic data for this compound be analyzed using SHELX software, and what challenges arise during refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100 K to minimize thermal motion artifacts.
  • Structure Solution : Employ SHELXD for phase determination via direct methods. For refinement in SHELXL, apply restraints for disordered bromine atoms and isotropic thermal parameters .
  • Challenges :
    • Disorder : Address positional disorder in the isopropyl group using PART instructions.
    • Hydrogen Bonding : Analyze hydrogen-bonding networks (e.g., N-H···Br interactions) using graph-set analysis in PLATON .

Q. What biological assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

  • Neuropharmacology : Conduct receptor-binding assays (e.g., serotonin or dopamine transporters) using radiolabeled ligands. Compare IC₅₀ values with structurally related chloropyridazine derivatives, which show sub-micromolar activity .
  • Oncology : Screen for antiproliferative effects via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Structural analogs exhibit IC₅₀ values of 5–20 µM, suggesting a role in apoptosis pathways .
  • ADME Profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.

Q. How does the bromine substituent influence the compound’s reactivity in coordination chemistry and catalytic applications?

Methodological Answer:

  • Ligand Design : The bromine atom acts as a σ-donor, stabilizing transition metal complexes (e.g., Pd or Ni). Synthesize complexes by refluxing with [PdCl₂(MeCN)₂] in acetonitrile .
  • Catalytic Activity : Test Suzuki-Miyaura coupling efficiency using aryl boronic acids. Bromine’s electronegativity enhances oxidative addition rates, improving yields (e.g., 80–95% for biphenyl derivatives) .
  • Comparative Studies : Replace bromine with chlorine or methoxy groups to study electronic effects on catalytic turnover.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.